

# A Comparative Analysis of RV01 and Other Radiopharmaceuticals for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RV01     |           |
| Cat. No.:            | B2364908 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel radiopharmaceutical **RV01** against established and emerging radiotherapeutics, specifically <sup>177</sup>Lu-PSMA-617 and <sup>225</sup>Ac-PSMA-617. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to support informed research and development decisions.

#### Introduction to the Radiopharmaceuticals

RV01 (Betabart) is a promising new radiopharmaceutical currently in preclinical development by Radiopharm Theranostics. It is a monoclonal antibody conjugated with Lutetium-177 (177Lu) that targets the B7-H3 immune checkpoint molecule. B7-H3 is overexpressed in a variety of aggressive solid tumors, including prostate cancer, while its presence in healthy tissues is minimal, making it an attractive therapeutic target.[1] Preclinical studies have indicated that RV01 exhibits favorable biodistribution and high tumor uptake.[2][3][4] An Investigational New Drug (IND) application has been cleared by the FDA for a first-in-human Phase 1 clinical trial, anticipated to commence in late 2025.[1] A notable feature of RV01 is its hepatic clearance, which may potentially minimize kidney toxicity often associated with other radiopharmaceuticals.[1][5]



<sup>177</sup>Lu-PSMA-617 (Pluvicto<sup>™</sup>) is a radioligand therapy approved for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC).[6] It consists of a small molecule that binds with high affinity to PSMA, linked to the beta-emitter Lutetium-177.[6]

<sup>225</sup>Ac-PSMA-617 is an investigational radiopharmaceutical that utilizes the same PSMA-targeting small molecule as <sup>177</sup>Lu-PSMA-617 but is labeled with Actinium-225 (<sup>225</sup>Ac), a potent alpha-emitter.[7] The high linear energy transfer of alpha particles offers the potential for greater cell-killing efficacy, particularly in cases of resistance to beta-emitters.[7]

### **Comparative Performance Data**

The following tables summarize the available quantitative data for **RV01**, <sup>177</sup>Lu-PSMA-617, and <sup>225</sup>Ac-PSMA-617. It is important to note that specific preclinical data for **RV01** has not yet been publicly released in detail.

Table 1: Binding Affinity

| Radiopharmac<br>eutical    | Target | Ligand Type            | Binding<br>Affinity (Ki)    | Cell Line                   |
|----------------------------|--------|------------------------|-----------------------------|-----------------------------|
| RV01                       | В7-Н3  | Monoclonal<br>Antibody | Data not publicly available | Data not publicly available |
| <sup>177</sup> Lu-PSMA-617 | PSMA   | Small Molecule         | 2.34 ± 2.94<br>nM[8]        | LNCaP                       |
| <sup>225</sup> Ac-PSMA-617 | PSMA   | Small Molecule         | Data not publicly available | Data not publicly available |

Table 2: Preclinical Biodistribution (%ID/g)



| Radiopha<br>rmaceutic<br>al    | Organ/Tis<br>sue                    | 1h p.i.                                 | 4h p.i.               | 24h p.i.              | 48h p.i.                  | Mouse<br>Model        |
|--------------------------------|-------------------------------------|-----------------------------------------|-----------------------|-----------------------|---------------------------|-----------------------|
| RV01                           | Tumor                               | High<br>uptake<br>reported[2]<br>[3][4] | Data not<br>available | Data not<br>available | Data not<br>available     | Data not<br>available |
| Kidney                         | Data not<br>available               | Data not<br>available                   | Data not<br>available | Data not<br>available | Data not<br>available     |                       |
| Liver                          | Primary<br>clearance<br>organ[1][5] | Data not<br>available                   | Data not<br>available | Data not<br>available | Data not<br>available     | -                     |
| Spleen                         | Data not available                  | Data not<br>available                   | Data not<br>available | Data not<br>available | Data not<br>available     | -                     |
| Lungs                          | Data not<br>available               | Data not<br>available                   | Data not<br>available | Data not<br>available | Data not<br>available     |                       |
| <sup>177</sup> Lu-<br>PSMA-617 | Tumor                               | -                                       | 23.31 ±<br>0.94[9]    | 12.9 ±<br>0.6[10]     | 8.5 ±<br>0.7[10]          | LNCaP<br>xenograft[9  |
| Kidney                         | 43.83 ±<br>3.41[9]                  | 35.2 ± 2.9[10]                          | 10.5 ±<br>1.5[10]     | 5.1 ±<br>0.9[10]      | LNCaP<br>xenograft[9<br>] |                       |
| Liver                          | -                                   | 0.9 ±<br>0.2[10]                        | 0.4 ±<br>0.1[10]      | 0.2 ±<br>0.08[10]     | LNCaP<br>xenograft[9<br>] |                       |
| Spleen                         | -                                   | 0.3 ±<br>0.1[10]                        | 0.1 ±<br>0.05[10]     | < 0.1[10]             | LNCaP<br>xenograft[9      | -                     |
| Lungs                          | -                                   | 1.1 ±<br>0.3[10]                        | 0.5 ±<br>0.1[10]      | 0.2 ±<br>0.07[10]     | LNCaP<br>xenograft[9<br>] | -<br>-                |



Data not

225Ac- publicly

PSMA-617 available in this format

Table 3: Therapeutic Efficacy

| Radiopharmac<br>eutical    | Cancer Type                                  | Efficacy Metric                            | Result                                                                              | Clinical<br>Trial/Study |
|----------------------------|----------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------------|-------------------------|
| RV01                       | Solid Tumors                                 | Tumor Growth<br>Inhibition                 | Tumor shrinkage<br>and prolonged<br>survival in animal<br>models<br>reported[1][11] | Preclinical             |
| <sup>177</sup> Lu-PSMA-617 | mCRPC                                        | Overall Survival                           | 15.3 months (vs.<br>11.3 months in<br>control)[12]                                  | VISION (Phase<br>3)     |
| mCRPC                      | Radiographic<br>Progression-Free<br>Survival | 8.7 months (vs. 3.4 months in control)[12] | VISION (Phase<br>3)                                                                 |                         |
| mCRPC                      | PSA Response<br>(≥50% decline)               | 46%[12]                                    | VISION (Phase<br>3)                                                                 | -                       |
| <sup>225</sup> Ac-PSMA-617 | mCRPC                                        | Overall Survival                           | 15 months<br>(median)[13]                                                           | Retrospective study     |
| mCRPC                      | Progression-Free<br>Survival                 | 12 months<br>(median)[13]                  | Retrospective study                                                                 |                         |
| mCRPC                      | PSA Response<br>(≥50% decline)               | 61%[7]                                     | Prospective cohort study                                                            | _                       |

# Experimental Protocols Radioligand Binding Affinity Assay (General Protocol)



Binding affinity is typically determined through competitive binding assays. The general protocol involves:

- Cell Culture and Membrane Preparation: PSMA-positive cells (e.g., LNCaP) are cultured and harvested. Cell membranes are then isolated through homogenization and centrifugation.
- Competitive Binding: A fixed concentration of the radiolabeled ligand (e.g., <sup>177</sup>Lu-PSMA-617) is incubated with the cell membrane preparation in the presence of increasing concentrations of a non-radiolabeled competitor (the compound being tested).
- Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

#### Ex Vivo Biodistribution Study in Mice (General Protocol)

Biodistribution studies are essential to determine the uptake and clearance of a radiopharmaceutical. A typical protocol is as follows:

- Animal Model: Tumor-bearing mice (e.g., with LNCaP xenografts) are used.
- Radiopharmaceutical Administration: A defined amount of the radiolabeled compound (e.g., 30-37 MBq of <sup>177</sup>Lu-PSMA-617) is administered intravenously.[10]
- Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized. Blood, tumor, and major organs are collected, weighed, and rinsed.[9]
   [10]
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Calculation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]



#### Clinical Trial Protocol for <sup>177</sup>Lu-PSMA-617 (VISION Trial)

The VISION trial was a Phase 3, open-label, randomized study with the following key design elements:[8][12][15]

- Patient Population: Patients with PSMA-positive mCRPC who had progressed after prior androgen receptor pathway inhibition and taxane-based chemotherapy.
- Intervention: Patients were randomized to receive either <sup>177</sup>Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care or standard of care alone.[12]
- Primary Endpoints: Overall survival and radiographic progression-free survival.[12]
- Imaging: PSMA positivity was confirmed by <sup>68</sup>Ga-PSMA-11 PET/CT imaging.

### Clinical Trial Protocol for <sup>225</sup>Ac-PSMA-617 (Representative Study)

A representative prospective study for <sup>225</sup>Ac-PSMA-617 involved the following:[7]

- Patient Population: Patients with mCRPC who had progressed on prior therapies.
- Intervention: Patients were treated with <sup>225</sup>Ac-PSMA-617 at a starting dose of 100-150 KBq/Kg body weight, administered at 8-week intervals for up to 9 cycles.[13]
- Response Assessment: Biochemical response was evaluated based on PSA levels, and molecular tumor response was assessed using <sup>68</sup>Ga-PSMA PET/CT.[7]

## Signaling Pathways and Experimental Workflows B7-H3 Signaling Pathway

B7-H3 is a transmembrane protein that plays a role in tumor immune evasion and tumor cell proliferation. Its signaling can activate multiple downstream pathways, including JAK/STAT and PI3K/AKT, which are involved in cell survival, proliferation, and resistance to therapy.[16][17] [18]





Click to download full resolution via product page

Figure 1: Simplified B7-H3 signaling pathway.

#### **PSMA Signaling Pathway**

PSMA, a transmembrane glycoprotein, is involved in prostate cancer progression. Its enzymatic activity can influence the tumor microenvironment and activate signaling pathways such as PI3K/AKT, which promotes tumor cell survival and proliferation.[19][20][21]





Click to download full resolution via product page

Figure 2: Simplified PSMA signaling pathway.

### Experimental Workflow for Radiopharmaceutical Evaluation



The development and evaluation of a novel radiopharmaceutical like **RV01** follows a structured workflow from preclinical studies to clinical trials.



Click to download full resolution via product page

Figure 3: General experimental workflow.

#### Conclusion

**RV01** represents a promising novel radiopharmaceutical targeting B7-H3, with the potential to address unmet needs in various solid tumors. While detailed preclinical quantitative data is not yet fully available, initial reports suggest a favorable profile. In comparison, <sup>177</sup>Lu-PSMA-617 is an established and effective therapy for PSMA-positive mCRPC, and <sup>225</sup>Ac-PSMA-617 shows significant promise as a next-generation alpha-emitter therapy. Continued monitoring of the clinical development of **RV01** will be crucial to fully understand its therapeutic potential relative to existing and emerging radiopharmaceuticals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 2. Radiopharm Theranostics Says Preclinical Data From Studies With Lu177-B7H3-Monoclonal Antibody RV01 Demonstrates Favourable Biodistribution And Shows That RV01 Maintained High Tumour Uptake [sahmcapital.com]

#### Validation & Comparative





- 3. Radiopharm Theranostics Advances RV01 Program with Promising Preclinical Data -TipRanks.com [tipranks.com]
- 4. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]
- 5. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I
  Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) Radiopharm Theranostics
  [radiopharmtheranostics.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Efficacy and safety of 225Ac-PSMA-617 targeted alpha therapy in metastatic castrationresistant Prostate Cancer patients [thno.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Exploring the Therapeutic Potential of 177Lu-PSMA-617 in a Mouse Model of Prostate Cancer Bone Metastases PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radiopharm Theranostics Receives IND approval from US FDA [globenewswire.com]
- 12. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of RV01 and Other Radiopharmaceuticals for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2364908#comparative-analysis-of-rv01-and-other-radiopharmaceuticals]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com